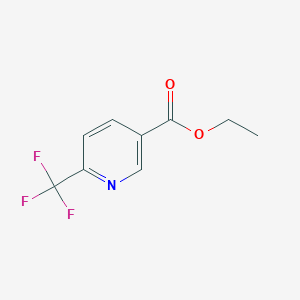

6-(三氟甲基)烟酸乙酯

描述

Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups, which are of significant interest in various chemical syntheses due to their electron-withdrawing properties. These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of compounds related to ethyl 6-(trifluoromethyl)nicotinate has been explored in several studies. For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related compound, was developed using a trifluoromethylation process that is both cost-effective and scalable for industrial applications . Additionally, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate for further chemical synthesis, demonstrating the versatility of trifluoromethyl-substituted nicotinates in complex chemical reactions .

Molecular Structure Analysis

The molecular structure of compounds in the same family as ethyl 6-(trifluoromethyl)nicotinate has been determined using various analytical techniques. For example, the crystal structure of ethyl 6,6'-(1,2-ethanediyl)-4,4'-bis(trifluoromethyl)salicylate was elucidated, showing an almost planar molecule with a center of inversion and intramolecular hydrogen bonding . This level of structural detail is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

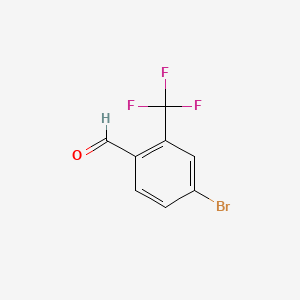

Trifluoromethyl-substituted nicotinates undergo a variety of chemical reactions. The study of functionally substituted formylphenyl derivatives of ethyl nicotinates revealed reactions with primary amines, glycols, and 1,2-phenylenediamine, leading to the formation of azomethines, 1,3-dioxolanes, and dihydrobenzylimidazoles . These reactions are indicative of the reactivity of the trifluoromethyl group and the nicotinate moiety, which can be leveraged to synthesize a wide range of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-(trifluoromethyl)nicotinate derivatives are influenced by the presence of the trifluoromethyl group. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been shown to be active in the polymerization of ethylene, producing branched polyethylenes with varying molecular weights and degrees of branching . This demonstrates the impact of trifluoromethyl substitution on the catalytic properties of metal complexes, which can be exploited in polymer synthesis.

科学研究应用

合成中间体

6-(三氟甲基)烟酸乙酯及其衍生物主要用作更复杂化学化合物的合成中间体。例如,2-氨基-4,6-二(三氟甲基)烟酸乙酯用作合成 3-吡啶基-5,7-二(三氟甲基)-1,8-萘啶-2(1H)酮的中间体 (Eichler, Rooney, & Williams, 1976)。另一项研究报告了一种安全且经济的 6-氯-5-(三氟甲基)烟酸甲酯合成方法,该方法是开发新型抗感染剂的中间体 (Mulder 等人,2013)。

有机合成

6-(三氟甲基)烟酸乙酯衍生物在有机合成中很有价值。例如,使用 3-氰基-2(1H)-吡啶酮设计了一种方便的烟酸乙酯合成方法,该方法可以进一步转化为其他烟酸衍生物 (Paine, 1987)。该化合物还用于合成 5-氰基-6-羟基-2-甲基-4-(1-萘基)烟酸乙酯 (Zhou 等人,2008)。

药理学研究

某些 6-(三氟甲基)烟酸乙酯衍生物被研究用于潜在的药理应用。例如,在一种大鼠模型中评估了 2-乙基-3-羟基-6-甲基吡啶烟酸乙酯的视网膜保护作用,显示出作为视网膜保护剂的潜力 (Peresypkina 等人,2020)。

化学分析和方法开发

6-(三氟甲基)烟酸乙酯衍生物也在化学方法学研究中发挥作用。一个例子是开发了烟酸乙酯连续流动氢化工艺 (Ouchi 等人,2014)。此外,还评估了由 6-(三氟甲基)烟酸乙酯合成的吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物的抗菌活性 (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008)。

安全和危害

The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment .

未来方向

作用机制

Target of Action

Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that has been found to be present in a wide range of pesticides and insecticides . The primary targets of this compound are likely to be the pests and insects that these products are designed to control.

Mode of Action

Given its presence in pesticides and insecticides, it can be inferred that it likely interacts with biological targets in pests and insects to exert a toxic effect .

Biochemical Pathways

As a component of pesticides and insecticides, it is likely involved in disrupting essential biological processes in pests and insects, leading to their death .

Pharmacokinetics

It is known that the compound has a molecular weight of 21916 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of Ethyl 6-(trifluoromethyl)nicotinate is the effective control of pests and insects when used as a component in pesticides and insecticides

属性

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRJTLIEGYCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005501 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(trifluoromethyl)nicotinate | |

CAS RN |

597532-36-0, 851070-23-0 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

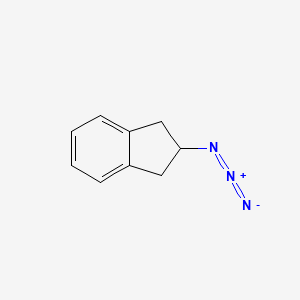

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

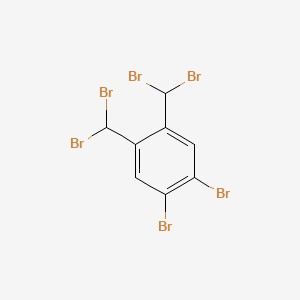

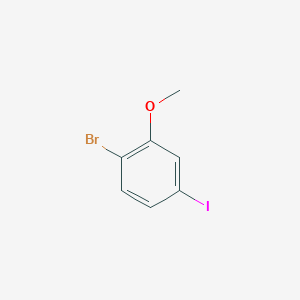

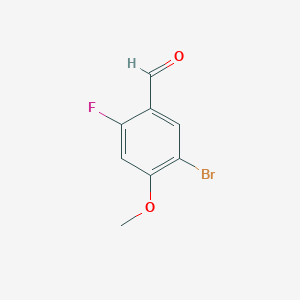

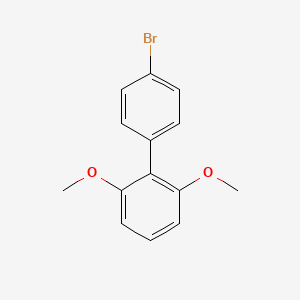

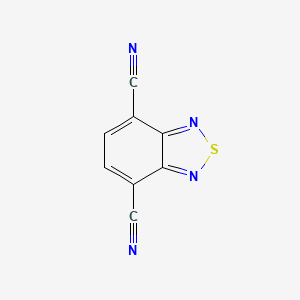

Feasible Synthetic Routes

Q & A

Q1: The research mentions synthesizing amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate. Why are these derivatives significant, and how do they relate to potential insecticide development?

A1: Insecticides often work by disrupting essential processes within insects. Amine and amide groups are commonly found in bioactive molecules, including existing insecticides. By synthesizing new amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate [], researchers aim to create compounds with potentially improved insecticidal activity. The trifluoromethylpyridine core itself is considered a bioactive component [], and modifying it with various amine and amide groups allows exploration of different structure-activity relationships. This approach could lead to the discovery of new insecticides with enhanced potency, selectivity, or a favorable safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)